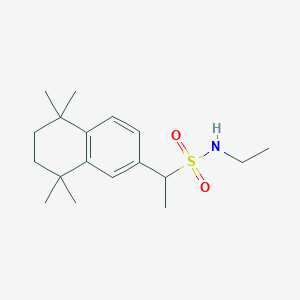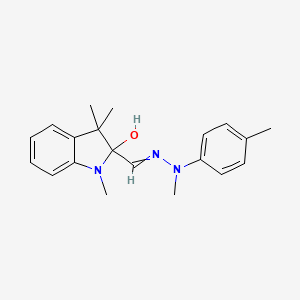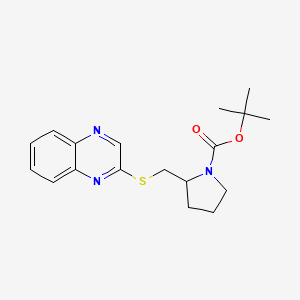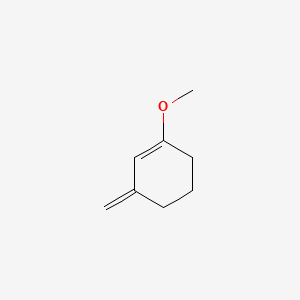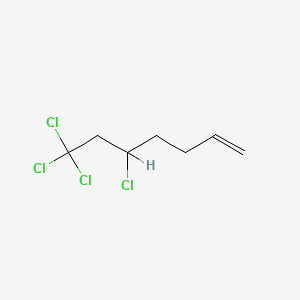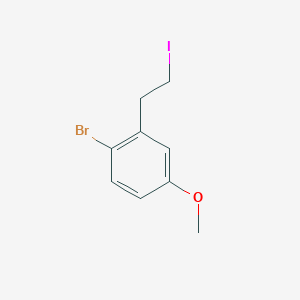
Benzene, 1-bromo-2-(2-iodoethyl)-4-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-(2-iodoethyl)-4-methoxybenzene is an organic compound with the molecular formula C9H10BrIO. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, an iodoethyl group, and a methoxy group. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-(2-iodoethyl)-4-methoxybenzene typically involves multiple steps One common method starts with the bromination of 4-methoxybenzene to introduce the bromine atom at the desired position
For example, 4-methoxybenzene can be brominated using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 1-bromo-4-methoxybenzene can then undergo a halogen exchange reaction with iodine to form 1-bromo-2-iodo-4-methoxybenzene. Finally, the iodoethyl group can be introduced via an alkylation reaction using ethylene and a suitable catalyst .
Industrial Production Methods
Industrial production of 1-Bromo-2-(2-iodoethyl)-4-methoxybenzene may involve similar synthetic routes but on a larger scale. The reactions are typically optimized for higher yields and cost-effectiveness. Industrial methods may also employ continuous flow reactors and automated systems to ensure consistent product quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-2-(2-iodoethyl)-4-methoxybenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
1-Bromo-2-(2-iodoethyl)-4-methoxybenzene has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Material Science: It is used in the preparation of advanced materials, including polymers and nanomaterials.
Biological Studies: The compound can be used in biochemical assays and studies involving enzyme inhibition and receptor binding.
Mecanismo De Acción
The mechanism of action of 1-Bromo-2-(2-iodoethyl)-4-methoxybenzene depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved vary depending on the specific context of its use.
Comparación Con Compuestos Similares
Similar Compounds
Iodobenzene: A simpler compound with only an iodine atom substituted on the benzene ring.
Bromobenzene: A compound with only a bromine atom substituted on the benzene ring.
4-Methoxyiodobenzene: A compound with a methoxy group and an iodine atom substituted on the benzene ring.
Uniqueness
1-Bromo-2-(2-iodoethyl)-4-methoxybenzene is unique due to the presence of both bromine and iodine atoms, along with a methoxy group. This combination of substituents provides distinct reactivity and properties, making it valuable in various chemical transformations and research applications.
Propiedades
Número CAS |
153683-14-8 |
|---|---|
Fórmula molecular |
C9H10BrIO |
Peso molecular |
340.98 g/mol |
Nombre IUPAC |
1-bromo-2-(2-iodoethyl)-4-methoxybenzene |
InChI |
InChI=1S/C9H10BrIO/c1-12-8-2-3-9(10)7(6-8)4-5-11/h2-3,6H,4-5H2,1H3 |
Clave InChI |
PBRHRGHQCASACP-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)Br)CCI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(3-chlorophenyl)Methylene]piperidine](/img/structure/B13961619.png)
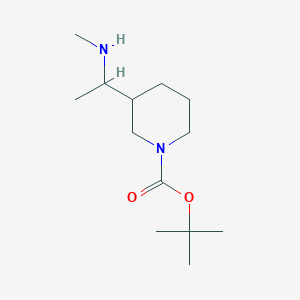
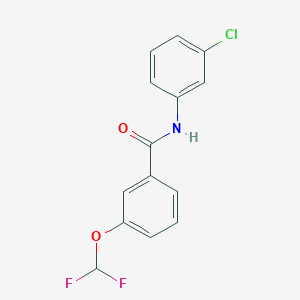
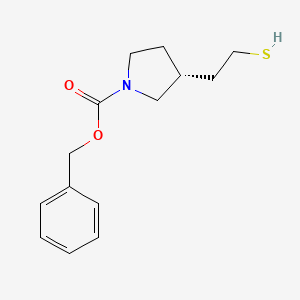
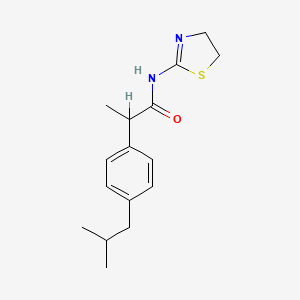

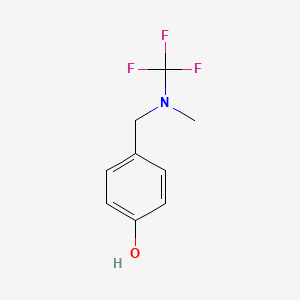
![2-Amino-1-(7-(bromomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13961653.png)
